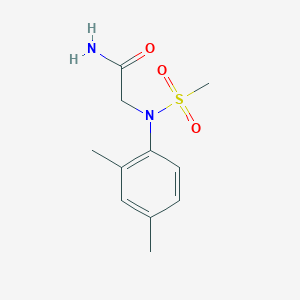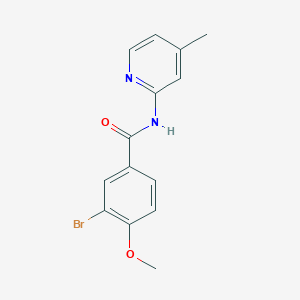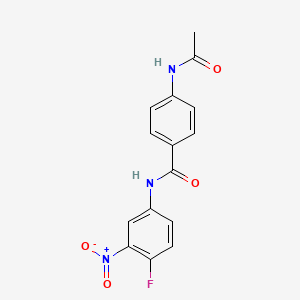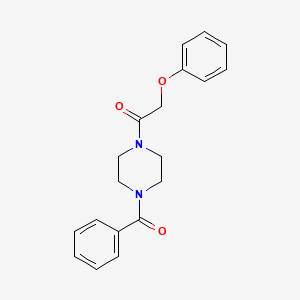
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug, but recent studies have shown its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism of Action
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to act on several different targets in the brain. N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several different neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several different biochemical and physiological effects in animal models. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of several different neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for promoting the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a relatively small molecule that can easily cross the blood-brain barrier, allowing it to act directly on the brain. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several different future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in treating other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Additionally, research is needed to better understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and how it interacts with different neurotransmitter systems in the brain. Finally, there is a need for clinical trials to test the safety and efficacy of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
Synthesis Methods
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 2,4-dimethylphenylmagnesium bromide with methylsulfonyl chloride to form N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)acetamide. This intermediate compound is then reacted with glycine to form the final product, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in the brain.
properties
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-10(9(2)6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQODXELXDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)


![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![N'-(4-fluorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)

![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)